molecular formula C12H8N4O5 B2412532 4-nitro-N-(3-nitropyridin-4-yl)benzamide CAS No. 312592-24-8

4-nitro-N-(3-nitropyridin-4-yl)benzamide

Cat. No. B2412532
CAS RN: 312592-24-8
M. Wt: 288.219
InChI Key: ZUYOYUFELXFPKH-UHFFFAOYSA-N
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Description

4-nitro-N-(3-nitropyridin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-nitro-3-pyridinyl)-4-nitrobenzamide and has a molecular formula of C12H7N3O5. It is a yellow crystalline powder that is sparingly soluble in water.

Scientific Research Applications

Polymorphs and Structural Characterization

  • Polymorphs and Salts Analysis : Research on polymorphs of similar compounds like 4-nitro-N-(quinolin-8-yl)benzamide has revealed insights into their packing patterns and structural differences. The study identified variations in hydrogen bonds and π-interactions among different polymorphs. Such research is crucial for understanding the crystalline properties and potential applications of these compounds (Khakhlary & Baruah, 2014).

Chemical Synthesis and Inhibitory Activity

  • Novel Compound Synthesis : A study on the synthesis of acridine and bis acridine sulfonamides using a similar compound, 4-amino-N-(4-sulfamoylphenyl)benzamide, demonstrated effective inhibitory activity against certain carbonic anhydrase isoforms, highlighting the significance of these compounds in the development of enzyme inhibitors (Ulus et al., 2013).

Antimicrobial and Anticoccidial Activity

  • Anticoccidial Agents : Studies on nitropyridinecarboxamides, including similar compounds, have shown promising anticoccidial activities, indicating the potential of 4-nitro-N-(3-nitropyridin-4-yl)benzamide in this domain (Morisawa, Kataoka, & Kitano, 1977).

Antitumor Applications

  • Antitumor Agent Development : Research involving compounds like 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, which have structural similarities, has shown potential in antitumor applications, indicating that similar nitrobenzamide derivatives could have relevance in cancer research (Santos et al., 2013).

Novel Organometallic Complexes

  • Organometallic Complexes Formation : The synthesis of σ-aryl ruthenium(III) complexes using derivatives including 4-nitro-N-(quinolin-8-yl)benzamide has been explored, with potential implications in studying nitric oxide reactivity and photorelease, which could extend to related compounds (Kumar et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition Research : Studies on N-Phenyl-benzamide derivatives, including compounds with nitro substituents, have demonstrated their effectiveness in inhibiting corrosion, suggesting a similar potential for this compound in such applications (Mishra et al., 2018).

properties

IUPAC Name

4-nitro-N-(3-nitropyridin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O5/c17-12(8-1-3-9(4-2-8)15(18)19)14-10-5-6-13-7-11(10)16(20)21/h1-7H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYOYUFELXFPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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